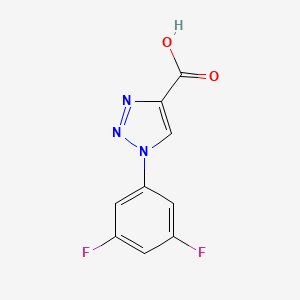

1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3,5-difluorophenyl group at the 1-position and a carboxylic acid moiety at the 4-position. The 3,5-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3O2/c10-5-1-6(11)3-7(2-5)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJQNNTZMCTRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Reaction

A prominent method for synthesizing 1,2,3-triazole carboxylic acids, including derivatives such as 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, is a one-step reaction involving an aromatic azide and a β-ketoester in the presence of a base.

Aromatic Azide Preparation: Starting from 3,5-difluoroaniline, diazotization is performed by treatment with sodium nitrite in acidic aqueous medium at 0 °C to form the diazonium salt. This is followed by reaction with sodium azide to yield the 3,5-difluorophenyl azide intermediate.

Triazole Formation: The azide is then reacted with a β-ketoester under basic conditions, promoting cyclization to form the 1,2,3-triazole ring with a carboxylic acid substituent at position 4.

Workup: The reaction mixture is extracted with ether, washed with sodium bicarbonate and brine, dried, and concentrated to afford the triazole carboxylic acid product in high yield (~90%).

- This method is scalable and safe for large-scale synthesis.

- It avoids multi-step isolation of intermediates.

- The reaction proceeds efficiently under mild conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | 3,5-Difluoroaniline, NaNO2, HCl, 0 °C | Formation of diazonium salt |

| Azide formation | Sodium azide, aqueous medium, 0 °C | 3,5-Difluorophenyl azide |

| Cyclization | β-Ketoester, base (e.g., sodium ethoxide), RT | 1-(3,5-Difluorophenyl)-1,2,3-triazole-4-carboxylic acid |

| Extraction and purification | Ether extraction, washing, drying, evaporation | Pure triazole carboxylic acid |

This method is described in detail in patent US6642390B2, highlighting its efficiency and applicability to various azides and β-ketoesters.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

Another widely used synthetic route to 1,2,3-triazoles involves the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as the "click" reaction. This method is particularly useful for constructing 1,4-disubstituted 1,2,3-triazoles.

Formation of Azide and Alkyne Precursors: The 3,5-difluorophenyl azide is prepared as above. An appropriate alkyne bearing a carboxylic acid or a carboxylate precursor is synthesized or commercially obtained.

CuAAC Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent) in a suitable solvent like DMSO or water at room temperature.

Product Isolation: The reaction typically proceeds with high regioselectivity and yields the this compound after workup.

- High regioselectivity and yields.

- Mild reaction conditions.

- Broad substrate scope.

This method is especially relevant for synthesizing triazole derivatives with additional substituents, such as pyridinyl groups, as demonstrated in related compounds.

Introduction of the 3,5-Difluorophenyl Group

The 3,5-difluorophenyl moiety can be introduced through nucleophilic aromatic substitution or by using 3,5-difluorophenyl azide as a direct precursor in the triazole ring-forming step.

Starting from 3,5-difluoroaniline, the aromatic amine is converted to the azide intermediate, which then participates in triazole ring formation.

This strategy ensures the fluorine substituents are preserved and correctly positioned on the phenyl ring attached to the triazole nitrogen.

Carboxylation Techniques

The carboxylic acid group at the 4-position of the triazole ring can be introduced or retained through:

Direct use of β-ketoesters in the cyclization step as described in the one-step method.

Carboxylation reactions employing carbon dioxide under basic conditions, which can be used to functionalize triazole intermediates post-ring formation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-step azide + β-ketoester | 3,5-Difluorophenyl azide, β-ketoester, base | Aqueous/organic solvent, RT to mild heating | ~90 | Scalable, efficient, safe for large scale |

| CuAAC click chemistry | 3,5-Difluorophenyl azide, alkyne, Cu(I) catalyst | DMSO/H2O, RT | High | High regioselectivity, mild conditions |

| Nucleophilic aromatic substitution | 3,5-Difluoroaniline, diazotization reagents | Acidic aqueous, 0 °C | High | For azide intermediate preparation |

| Carboxylation | Triazole intermediate, CO2, base | Basic conditions, controlled temp | Moderate | Functionalizes triazole ring with acid group |

Research Findings and Notes

The one-step azide and β-ketoester method is particularly valuable for industrial-scale synthesis due to its simplicity and safety profile.

The CuAAC reaction is favored in research and medicinal chemistry for its modularity and ability to introduce diverse substituents, including fluorinated phenyl groups, with excellent control.

Preservation of fluorine substituents is critical as they influence biological activity and metabolic stability.

The preparation of aromatic azides from aromatic amines via diazotization and azide substitution is a well-established and reliable approach, crucial for accessing the azide precursors.

Optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading, can further improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

Oxidation: N-oxides of the triazole ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles possess potent anticancer properties. For instance, compounds based on the triazole scaffold have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. One notable derivative of 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been identified as a preclinical candidate for treating non-small cell lung cancer due to its selective inhibition of c-Met kinases .

Antimicrobial Properties

The triazole moiety is known for its antifungal and antibacterial activities. Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of triazole derivatives. The compound has been shown to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Agrochemical Applications

Pesticidal Activity

The unique chemical structure of this compound allows it to act as a pesticide. Research has indicated that compounds in this class can effectively inhibit the growth of harmful agricultural pests while being less toxic to beneficial organisms. This characteristic is crucial for developing sustainable agricultural practices .

Herbicidal Properties

In addition to its pesticidal effects, this compound has shown potential as a herbicide. Its ability to disrupt metabolic pathways in plants can lead to effective weed management strategies without harming crops .

Materials Science Applications

Polymer Chemistry

The incorporation of triazole groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles allow for the formation of cross-linked networks that improve the durability of polymers used in various applications .

Sensing Applications

The electronic properties of triazole compounds enable their use in sensor technology. Research indicates that films made from this compound can be employed in detecting environmental pollutants due to their high sensitivity and selectivity towards specific analytes .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Selective c-Met kinase inhibitors with preclinical efficacy |

| Antimicrobial agents | Significant activity against various pathogens | |

| Anti-inflammatory agents | Modulation of inflammatory pathways | |

| Agrochemicals | Pesticides | Effective against agricultural pests |

| Herbicides | Disruption of metabolic pathways in weeds | |

| Materials Science | Polymer enhancement | Improved thermal stability and mechanical strength |

| Sensing technologies | High sensitivity towards environmental pollutants |

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiproliferative activity and structural features of 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be contextualized through comparisons with analogous 1-aryltriazole-4-carboxylic acids and derivatives. Below is a detailed analysis based on experimental findings from the provided evidence:

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Antiproliferative Activities

Key Findings and Trends

Substituent Effects on Activity :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and trifluoromethyl (CF₃) substituents in 1-(4-chlorophenyl)-5-CF₃-triazole-4-carboxylic acid (GP = 68.09%) enhance activity by stabilizing the triazole ring and promoting interactions with biological targets like c-Met kinases .

- Heterocyclic Substituents : Thiazole or pyridine rings (e.g., 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid ) improve activity due to zwitterionic properties, which may enhance cell permeability and selective binding .

Carboxylic Acid vs. Amide Derivatives: Carboxylic acids generally exhibit lower antiproliferative activity compared to amide derivatives.

Fluorine Substitution: The 3,5-difluorophenyl group in the target compound may confer metabolic stability and enhanced hydrophobic interactions with biological targets compared to non-fluorinated aryl groups. However, the carboxylic acid moiety likely limits its potency relative to amide derivatives .

Cell Line Sensitivity :

- The NCI-H522 lung cancer cell line is particularly sensitive to 1-aryltriazole-4-carboxylic acids, with average growth inhibition of 75.52% across tested compounds. The target compound’s activity in this context remains speculative but could align with trends observed in fluorinated analogs .

Biological Activity

1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. The compound has been evaluated against various pathogenic bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antibacterial effectiveness is often quantified using the Minimum Inhibitory Concentration (MIC). For example, a related study indicated that derivatives with similar structures exhibited MIC values ranging from 0.195 μg/mL against Staphylococcus aureus to 12.5 μg/mL against Acinetobacter baumannii . Such findings suggest that modifications in the triazole structure can significantly influence antibacterial potency.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus (ATCC25923) | 0.195 |

| This compound | E. coli (ATCC25922) | ≤0.195 |

| This compound | A. baumannii (Clinical Isolate) | 12.5 |

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The proposed mechanism involves the inhibition of tubulin polymerization and interference with cancer cell cycle progression. For instance, compounds structurally related to this compound have shown significant cytotoxicity against multidrug-resistant cancer cells .

Case Studies

In a study examining the anticancer effects of triazole derivatives:

- Compound A demonstrated an IC50 value of 225 µM against breast cancer cells.

- Compound B was effective in inducing apoptosis in MCF-7 cells by increasing lactate dehydrogenase (LDH) levels and disrupting cell cycle progression .

Other Biological Activities

Beyond antibacterial and anticancer effects, triazoles have been studied for additional pharmacological activities such as anti-inflammatory and antifungal properties. The versatility of these compounds makes them promising candidates for drug development.

Q & A

Q. What are the standard synthetic routes for 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A common method involves reacting 3,5-difluorophenyl azide with a propiolic acid derivative under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in a water/tert-butanol mixture). Purification is achieved using reverse-phase HPLC or recrystallization from ethanol/water. Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) .

Q. How is the structural characterization of this compound validated?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- X-ray crystallography for definitive bond-length and angle measurements.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- FT-IR spectroscopy to identify carboxylic acid (-COOH) and triazole ring vibrations. Cross-validation with computational methods (e.g., DFT calculations) is recommended for ambiguous cases .

Q. What role do the fluorine substituents play in its physicochemical properties?

The 3,5-difluorophenyl group enhances lipophilicity (logP ~2.4–3.1), improving membrane permeability. Fluorine’s electron-withdrawing effect stabilizes the triazole ring, increasing metabolic resistance. This is critical for in vivo bioavailability studies. Comparative studies with non-fluorinated analogs show reduced bioactivity, highlighting fluorine’s role in target binding .

Q. How is compound stability assessed under experimental conditions?

Stability is evaluated via:

- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-dependent stability profiling (pH 1–10) to simulate gastrointestinal and physiological environments.

- Light exposure tests (ICH Q1B guidelines) using UV-Vis spectroscopy. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Optimize via:

- Microwave-assisted synthesis (30–60 minutes at 100°C), reducing side reactions.

- Catalyst screening : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance regioselectivity.

- Flow chemistry setups for precise control of reaction parameters. Post-synthesis, employ orthogonal purification (e.g., preparative HPLC followed by size-exclusion chromatography) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound purity : Validate via orthogonal methods (e.g., LC-MS and elemental analysis).

- Cell line specificity : Cross-test in multiple models (e.g., HEK293 vs. HeLa). Re-evaluate IC₅₀ values under identical conditions .

Q. What advanced assays are suitable for evaluating its kinase inhibition potential?

Use:

- TR-FRET-based kinase assays (e.g., LanthaScreen®) for high-throughput screening.

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

- Crystallography or cryo-EM to map binding interactions with kinase ATP pockets .

Q. How to model its interaction with biological targets computationally?

- Perform molecular docking (AutoDock Vina, Glide) using X-ray structures of homologous targets (e.g., PDB: 4U5J for tyrosine kinases).

- Conduct MD simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories.

- Validate predictions with free-energy perturbation (FEP) calculations .

Q. What strategies identify its metabolites in pharmacokinetic studies?

Q. How to design structure-activity relationship (SAR) studies for analogs?

Focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.